ethyl 4-({2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate
Overview
Description
Ethyl 4-({2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate is a complex organic compound that features a triazole ring, a benzoate ester, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with ethyl iodide.
Thioether Formation: The triazole derivative is then reacted with a thiol compound under basic conditions to form the thioether linkage.
Amide Bond Formation: The resulting compound is then coupled with 4-aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Esterification: Finally, the benzoic acid derivative is esterified with ethanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, alcohol derivatives.
Scientific Research Applications
Ethyl 4-({2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate has several applications in scientific research:
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions, particularly in the context of drug design.
Mechanism of Action
The mechanism of action of ethyl 4-({2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring binds to the heme iron of cytochrome P450 enzymes, inhibiting their activity and thus affecting the biosynthesis of essential biomolecules.
Protein-Ligand Interactions: The compound can form hydrogen bonds and hydrophobic interactions with target proteins, altering their function and activity.
Comparison with Similar Compounds
Ethyl 4-({2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate can be compared with other triazole-containing compounds:
Letrozole: A triazole-based aromatase inhibitor used in the treatment of breast cancer.
Anastrozole: Another aromatase inhibitor with a similar mechanism of action.
4-Triazolylflavans: Compounds with potential anticancer properties.
Properties
IUPAC Name |
ethyl 4-[2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-4-13-18-16(20-19-13)24-10(3)14(21)17-12-8-6-11(7-9-12)15(22)23-5-2/h6-10H,4-5H2,1-3H3,(H,17,21)(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVLJKCSGRKGFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SC(C)C(=O)NC2=CC=C(C=C2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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